molecular formula C13H15NO2 B1267117 4-(Diprop-2-en-1-ylamino)benzoic acid CAS No. 35754-95-1

4-(Diprop-2-en-1-ylamino)benzoic acid

Cat. No. B1267117
CAS RN: 35754-95-1
M. Wt: 217.26 g/mol
InChI Key: LFOSPEFIHLUGKL-UHFFFAOYSA-N
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Description

4-(Diprop-2-en-1-ylamino)benzoic acid (DPEBA) is a carboxylic acid derivative that has been widely studied for its various properties and applications in the scientific community. It is a versatile and widely used compound in the laboratory, and has been found to have many potential applications in the fields of chemistry, biology, and pharmacology. In

Safety and Hazards

The safety data sheet for a similar compound, benzoic acid, indicates that it can cause skin irritation, serious eye damage, and specific target organ toxicity through repeated exposure . It’s important to handle 4-(Diprop-2-en-1-ylamino)benzoic acid with appropriate safety measures.

Future Directions

While specific future directions for 4-(Diprop-2-en-1-ylamino)benzoic acid are not mentioned in the search results, research into similar compounds often focuses on their potential applications in medicine and environmental science .

properties

IUPAC Name

4-[bis(prop-2-enyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-3-9-14(10-4-2)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2,9-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOSPEFIHLUGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90300546
Record name 4-(diprop-2-en-1-ylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

35754-95-1
Record name NSC137547
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137547
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(diprop-2-en-1-ylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90300546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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